molecular formula C15H18O2 B8665909 3-Hydroxy-5-mesitylcyclohex-2-en-1-one CAS No. 87821-74-7

3-Hydroxy-5-mesitylcyclohex-2-en-1-one

Cat. No.: B8665909
CAS No.: 87821-74-7
M. Wt: 230.30 g/mol
InChI Key: PJOPLUVTUPVUAO-UHFFFAOYSA-N
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Description

3-Hydroxy-5-mesitylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

87821-74-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H18O2/c1-9-4-10(2)15(11(3)5-9)12-6-13(16)8-14(17)7-12/h4-5,8,12,16H,6-7H2,1-3H3

InChI Key

PJOPLUVTUPVUAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CC(=CC(=O)C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (10.1 g; 60 mmole) was added to a solution of sodium metal (1.4 g; 60 mmole) in anhydrous absolute ethanol (50 ml) and the mixture was heated to reflux temperature. A mixture of 1-(2,4,6-trimethylphenyl)but-1-en-3-one (11.4 g; 61 mmole) in anhydrous absolute ethanol (50 ml) was added over a period of 2 minutes and the mixture was heated under reflux for a period of 2 hours. An aqueous solution of sodium hydroxide (7.3 g; 180 mmole in 100 ml of water) was added and the mixture was heated under reflux for a further 41/2 hours. The solution was poured into water (200 ml) and the aqueous mixture was extracted twice with ethyl acetate (100 ml). The aqueous phase was acidified with concentrated hydrochloric acid and warmed gently until the evolution of carbon dioxide ceased. The aqueous mixture was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under reduced pressure using a rotary evaporator. The product, 3-hydroxy-5-mesitylcyclohex-2-en-1-one, was obtained as a pale yellow solid (10.9 g; 77.4%), mp 165° C. Proton magnetic resonance spectrum (dimethylsulfoxide; δ in ppm): 2.0-4.1 (14H, m); 5.2 (1H, s); 6.8 (2H, s); 11.2 (1H, br.s).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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